

## Three-Dimensional Characterization Using FIB-SEM Tomography: Application Notes and Protocols

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is a powerful imaging technique that enables high-resolution, three-dimensional (3D) characterization of biological samples.[1] By combining the precise milling capabilities of a focused ion beam with the high-resolution imaging of a scanning electron microscope, FIB-SEM allows for the sequential removal of thin layers from a sample followed by imaging of each newly exposed surface.[2][3] This "slice and view" approach generates a stack of images that can be computationally reconstructed to create a detailed 3D model of the specimen, offering unprecedented insights into cellular and tissue ultrastructure.[4] This technology is particularly valuable in life sciences and drug development for visualizing complex biological systems, understanding disease mechanisms, and evaluating the effects of therapeutic interventions at the nanoscale.[2][5][6]

## **Principle of FIB-SEM Tomography**

FIB-SEM integrates two beams within a single instrument: a gallium ion beam for milling and an electron beam for imaging.[7] The process involves the iterative removal of material from the sample surface by the focused ion beam, with each milling step followed by the acquisition of a high-resolution image of the freshly exposed block-face by the scanning electron microscope. [8][9] This cycle is repeated automatically, generating a registered stack of 2D images that can



be reconstructed into a 3D volume.[10] This technique provides exceptional z-axis resolution, minimizing the need for extensive post-processing and image registration.[3][8]

## **Applications in Research and Drug Development**

FIB-SEM tomography has a wide range of applications in biological research and pharmaceutical development:

- Cellular and Tissue Morphology: Detailed 3D visualization of organelles, cells, and their interactions within the native tissue context.[11][12]
- Neurobiology: High-resolution mapping of neuronal circuits (connectomics) and synapses to understand neural connectivity and pathology.[3][6]
- Oncology: Characterization of the tumor microenvironment, including cancer cell invasion, angiogenesis, and the interaction between tumor cells and immune cells.[13]
- Drug Delivery: Visualization and analysis of the intracellular trafficking of drug delivery systems, such as nanoparticles, and their interaction with target cells and tissues.
- Virology: Studying the mechanisms of viral entry, replication, and egress from host cells in 3D.[14]
- Pharmaceutical Formulation: Evaluation of the nanoscale porosity and particle networks in complex drug dosage forms like microspheres and implants.[2]

### **Quantitative Data Summary**

The following tables summarize key quantitative parameters of FIB-SEM tomography, providing a reference for experimental design and system capabilities.



Parameter	Typical Range	Notes
XY Resolution	1 - 10 nm	Dependent on SEM imaging conditions.
Z Resolution (Slice Thickness)	3 - 50 nm	Determined by the FIB milling parameters.[2]
Voxel Size (Isotropic)	4 x 4 x 4 nm³ - 16 x 16 x 16 nm³	Isotropic voxels are crucial for accurate 3D reconstruction.[8]
Imaging Volume	10³ μm³ - 10 <sup>7</sup> μm³	Enhanced systems allow for significantly larger volumes.[3] [15][16]
Acquisition Time	Hours to Months	Dependent on the volume, resolution, and system stability. [3]

Table 1: Key Performance Parameters of FIB-SEM Tomography.

Application Area	Example Specimen	Typical Voxel Size	Key Insights
Connectomics	Drosophila Brain, Mouse Cortex	8 x 8 x 8 nm³	Neuronal process tracing, synapse identification.[8]
Cell Biology	Cultured Cells, Algae	4 x 4 x 4 nm³	Organelle morphology and interactions.[15]
Drug Delivery	Nanoparticle-treated cells	5 - 10 nm	Intracellular localization and uptake mechanisms. [5]
Virology	Virus-infected cells	5 - 10 nm	Virus-cell and cell-cell interactions.[14]

Table 2: Application-Specific FIB-SEM Parameters and Insights.



## **Experimental Protocols**

Detailed methodologies are crucial for obtaining high-quality, reproducible FIB-SEM data. The following protocols outline the key steps for sample preparation and data acquisition.

# Protocol 1: Sample Preparation of Biological Tissues for FIB-SEM

This protocol is adapted for resin-embedded biological tissues.

#### 1. Fixation:

- Immediately after dissection, immerse tissue pieces (no larger than 1 mm³) in a primary fixative solution (e.g., Karnovsky's fixative: 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1M cacodylate buffer, pH 7.4).[17]
- Fix overnight at 4°C or for 2-4 hours at room temperature on a rotor.[17]
- Wash the tissue three times for 10 minutes each in 0.1M cacodylate buffer at room temperature.[17]
- 2. Post-fixation and Staining (Heavy Metal Enhancement):
- Post-fix in a solution of 1% osmium tetroxide (OsO<sub>4</sub>) and 1.5% potassium ferrocyanide in 0.1M cacodylate buffer for 1 hour at room temperature. This step enhances membrane contrast.[18]
- Wash three times for 10 minutes each in MilliQ water.[17]
- Incubate in 1% thiocarbohydrazide (TCH) solution for 20-45 minutes at 40-60°C to act as a mordant.[17]
- Wash three times for 10 minutes each in MilliQ water.[17]
- Incubate in 2% aqueous osmium tetroxide for 30-60 minutes at room temperature.
- Wash three times for 10 minutes each in MilliQ water.
- Incubate in 1% uranyl acetate overnight at 4°C.
- Wash three times for 10 minutes each in MilliQ water.
- Incubate in lead aspartate solution for 30 minutes at 60°C.

#### 3. Dehydration:

• Dehydrate the samples through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.[19][20]



#### 4. Infiltration and Embedding:

- Infiltrate the samples with a graded series of epoxy resin (e.g., Epon 812) mixed with the dehydration solvent.[19]
- Perform final infiltration with 100% resin.
- Embed the samples in fresh resin and polymerize in an oven at 60°C for 48 hours.
- 5. Trimming and Mounting:
- Trim the resin block to expose the region of interest.
- Mount the trimmed block onto an SEM stub using conductive epoxy.
- Sputter-coat the sample with a thin layer of conductive material (e.g., gold or carbon) to prevent charging during imaging.

## Protocol 2: FIB-SEM Data Acquisition ("Slice and View")

- 1. System Setup and Calibration:
- Load the mounted sample into the FIB-SEM chamber.
- Evacuate the chamber to high vacuum.
- Calibrate both the electron and ion beams.
- 2. Region of Interest (ROI) Identification:
- Use the SEM to navigate the sample surface and identify the desired region for 3D imaging.
- Deposit a protective layer of platinum or carbon over the ROI to protect the surface from the ion beam.[10]
- 3. Trench Milling:
- Use the FIB to mill a trench adjacent to the ROI. This creates a "cliff face" that will be the starting point for serial imaging and allows for the removal of milled material.[10]
- 4. Serial Slicing and Imaging:
- Set the desired slice thickness (z-step, e.g., 5-20 nm).
- Configure the SEM imaging parameters (accelerating voltage, beam current, detector settings, pixel size, and dwell time).
- Initiate the automated "slice and view" process:



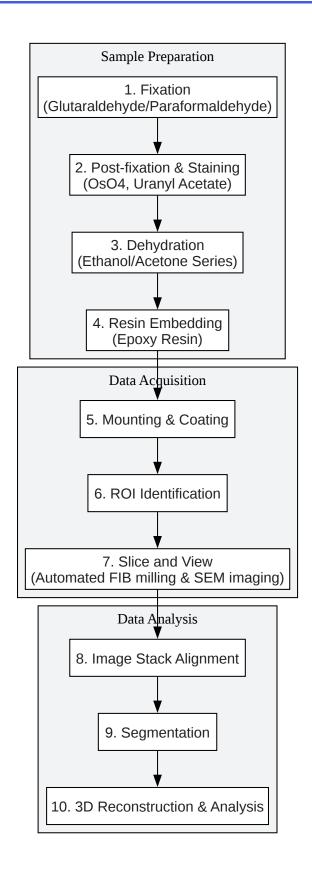




- · The FIB mills away a single slice of material.
- The SEM acquires an image of the newly exposed surface.
- This process is repeated until the entire volume of interest has been imaged.[21]
- 5. Data Processing and 3D Reconstruction:
- The resulting stack of 2D images is aligned and registered.
- Segmentation is performed to identify and delineate structures of interest. This can be done manually, semi-automatically, or using machine learning algorithms.[14]
- The segmented data is then used to generate a 3D model for visualization and quantitative analysis.[22][23]

# Visualizations Experimental Workflow



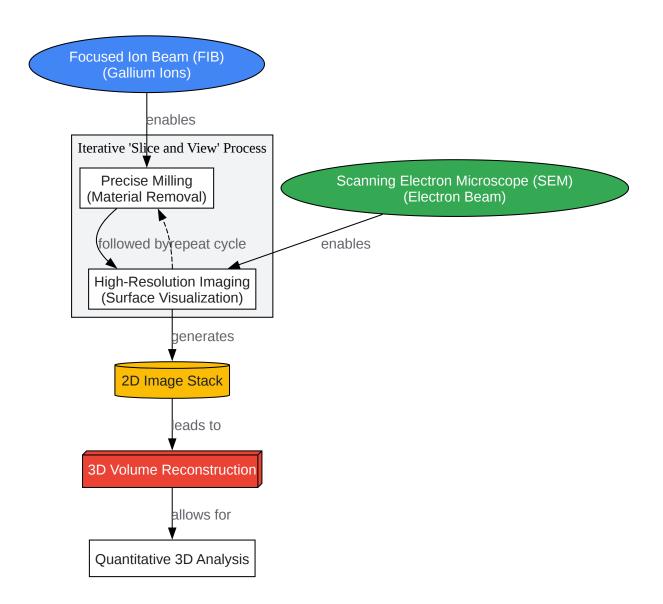


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Caption: FIB-SEM Tomography Experimental Workflow.



## **Logical Relationship of FIB-SEM Principle**

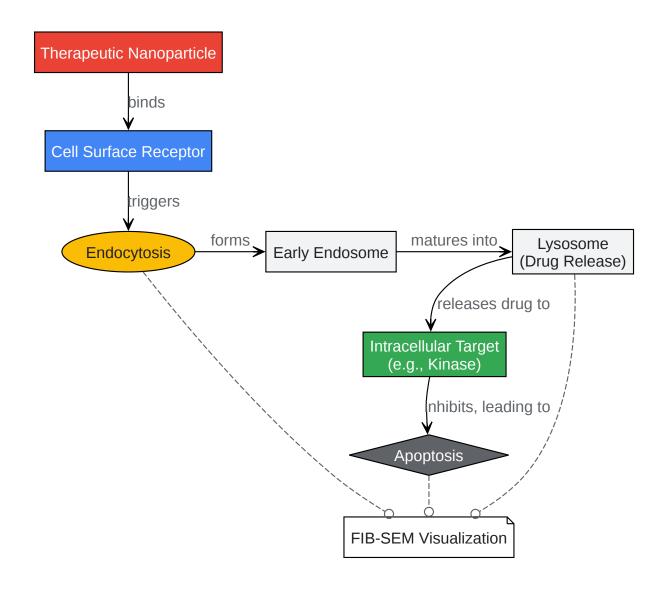


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Caption: Principle of FIB-SEM Tomography.



## **Example Signaling Pathway Visualization (Hypothetical Drug Action)**



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Caption: Visualizing Drug-Induced Apoptosis Pathway.



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